4-Pentylpyridine

Description

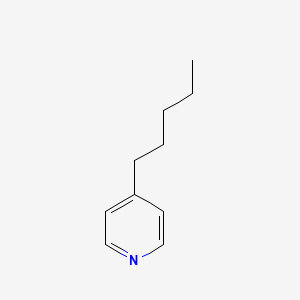

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-pentylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVUPUJUGBUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183793 | |

| Record name | 4-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-50-4 | |

| Record name | 4-Pentylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUX2DXO6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 4 Pentylpyridine

Established Synthetic Pathways to 4-Pentylpyridine

Traditional methods for the synthesis of this compound primarily rely on the alkylation of readily available pyridine (B92270) precursors. These methods are valued for their straightforwardness and use of common reagents.

Alkylation of 4-Picoline and Related Pyridine Precursors

A prevalent and efficient route to this compound involves the alkylation of 4-picoline (4-methylpyridine). vulcanchem.comuantwerpen.be This method typically involves the deprotonation of the methyl group of 4-picoline using a strong base, followed by nucleophilic substitution with a pentyl halide.

A common procedure utilizes lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the 4-picolyl anion. uantwerpen.be This highly reactive intermediate then reacts with an alkylating agent, such as 1-bromobutane (B133212), to form the desired this compound. The reaction is quenched and the product isolated, often in good yield. uantwerpen.belookchem.com An alternative to 1-bromobutane is the use of pentyl bromide. vulcanchem.com

This alkylation strategy is not limited to 4-picoline and can be applied to other suitable pyridine precursors. For instance, the reaction of pyridine with alkyl halides in the presence of light metals like magnesium can also yield 4-alkylpyridines. rsc.org

Table 1: Representative Alkylation of 4-Picoline

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Picoline | 1) LDA, THF, -78°C; 2) 1-Bromobutane | This compound | 90% | lookchem.com |

| 4-Picoline | 1) LDA, THF; 2) Pentyl Bromide | This compound | High | vulcanchem.comuantwerpen.be |

Regioselective Synthesis Methods for 4-Alkylpyridines

Achieving regioselectivity, particularly at the C-4 position of the pyridine ring, has been a significant challenge in synthetic chemistry. nih.gov Direct alkylation of pyridine often leads to a mixture of isomers. To overcome this, methods have been developed that employ blocking groups or specific reaction conditions to direct functionalization to the desired position.

One innovative approach involves the use of a maleate-derived blocking group. nih.govscispace.com This strategy enables a highly controlled Minisci-type decarboxylative alkylation at the C-4 position. The method is operationally simple and scalable, providing a practical route to C-4 alkylated pyridines from pyridine itself. nih.govscispace.com Another strategy involves the photoredox-catalyzed C-4 selective alkylation of pyridines using N-(acyloxy)phthalimides as alkyl radical precursors. rsc.org This method proceeds under visible light at room temperature and tolerates a wide range of functional groups. rsc.org

Furthermore, the synthesis of 4-alkylpyridines can be achieved through reactions involving 1,4-dihydropyridine (B1200194) intermediates. capes.gov.br The reaction of an alkyl halide with a metal like magnesium in pyridine can also selectively produce the 4-alkylpyridine. rsc.org

Advanced Synthetic Methodologies

Recent advancements in catalysis have opened new avenues for the functionalization of alkylpyridines, offering milder conditions and broader substrate scope.

Palladium-Catalyzed C(sp³)–H Allylation of 4-Alkylpyridines

A significant development is the palladium-catalyzed C(sp³)–H allylation of 4-alkylpyridines. rsc.orgresearchgate.netthieme-connect.com This method allows for the direct functionalization of the alkyl side chain, a transformation that is challenging with traditional methods. The reaction is notable for its mild conditions and high selectivity for the 4-position. thieme-connect.comrsc.org This approach provides a powerful tool for the late-stage functionalization of complex molecules containing the 4-alkylpyridine scaffold. yorku.cayorku.ca

The process is a two-step sequence that begins with the in situ formation of an alkylidene dihydropyridine (B1217469). This intermediate then undergoes a palladium-catalyzed decarboxylative allylation. thieme-connect.comrsc.org

Table 2: Palladium-Catalyzed Allylation of 4-Alkylpyridines

| Substrate | Catalyst System | Product | Yield | Reference |

|---|

Mechanistic Investigations of Pyridylic Allylation

Detailed mechanistic studies, including kinetic and computational analyses, have provided significant insights into the palladium-catalyzed allylation of 4-alkylpyridines. yorku.carsc.orgthieme-connect.com These investigations have revealed that the reaction proceeds through a pyridylic anion nucleophile. yorku.ca This anion is generated from an alkylidene dihydropyridine intermediate. rsc.org

The C-C bond-forming step is believed to occur via an outer-sphere reductive elimination. yorku.carsc.org This mechanistic understanding is crucial for the further development and optimization of this and related catalytic transformations. It has been established that pyridylic anions can act as soft nucleophiles in these transition metal-catalyzed reactions. rsc.orgresearchgate.net

Role of Alkylidene Dihydropyridines (ADHPs) as Intermediates

Alkylidene dihydropyridines (ADHPs) are key intermediates in the palladium-catalyzed functionalization of 4-alkylpyridines. yorku.cayorku.cayorku.ca They are readily formed from 4-alkylpyridines under mild "soft-enolization" conditions. rsc.orgyorku.ca This approach avoids the use of strong bases that are often required in traditional methods, thereby expanding the functional group tolerance of the reaction. rsc.orgrsc.org

The formation of ADHPs effectively dearomatizes the pyridine ring, activating the exocyclic alkylidene carbon for reaction with electrophiles. thieme-connect.de These intermediates have been successfully employed not only in allylation reactions but also in dehydrogenation and conjugate addition reactions. yorku.cayorku.caresearchgate.net The ability to harness these reactive intermediates has significantly broadened the scope of synthetic methods for modifying 4-alkylpyridines. researchgate.net

Functional Group Compatibility and Substrate Scope

The functionalization of 4-alkylpyridines, including this compound, is often achieved through palladium-catalyzed reactions that exhibit broad functional group tolerance. A key strategy involves the use of alkylidene dihydropyridines (ADHPs) as intermediates. yorku.ca This "soft-enolization" approach allows for pyridylic functionalization under mild conditions, which is a significant advantage over traditional methods that require highly basic and nucleophilic reagents that limit functional group tolerance. yorku.ca

In the palladium-catalyzed allylation of 4-alkylpyridines, this mild approach ensures that a wide array of functional groups are tolerated. researchgate.net The optimized conditions are suitable for a diverse range of 4-substituted pyridines. researchgate.net For instance, substrates with alkenes, terminal alkynes, and aryl bromides are well-tolerated, leading to the desired products in good yields without affecting these sensitive groups. researchgate.net Furthermore, the method is compatible with acid-sensitive functionalities like TBS-protected primary alcohols and acetal-protected aldehydes. researchgate.net This broad compatibility is crucial for the late-stage functionalization of complex molecules in drug discovery. yorku.ca

The table below summarizes the substrate scope for the palladium-catalyzed allylation of various 4-substituted pyridines, demonstrating the method's functional group tolerance.

| Substrate | Product | Yield (%) | Details |

| 4-n-Pentylpyridine | Allylated 4-n-pentylpyridine | 92 | Optimized conditions with 1% catalyst loading. researchgate.net |

| Substrate with alkene | Allylated product | Good | Tolerated functional group. researchgate.net |

| Substrate with terminal alkyne | Allylated product | Good | Tolerated functional group. researchgate.net |

| Substrate with aryl bromide | Allylated product | Good | No oxidative addition across the C-Br bond observed. researchgate.net |

| TBS-protected primary alcohol | Allylated product | Good | Acid-sensitive group is tolerated. researchgate.net |

| Acetal-protected aldehyde | Allylated product | Good | Acid-sensitive group is tolerated. researchgate.net |

This table is based on data from studies on palladium-catalyzed allylation of 4-alkylpyridines. researchgate.net

Pyridylic Dehydrogenation Approaches for 4-Alkenylpyridines

The synthesis of 4-alkenylpyridines from 4-alkylpyridines can be accomplished through pyridylic dehydrogenation. Palladium-catalyzed methods have been developed to facilitate this transformation under mild conditions. yorku.caresearchgate.net This approach extends the reactivity of alkylidene dihydropyridine (ADHP) intermediates, which are typically used for allylation, to induce dehydrogenation. yorku.ca The process provides a direct and reliable route to access 4-alkenylpyridines in good to excellent yields and with broad functional group tolerance. yorku.ca

The optimization of this dehydrogenation pathway allows for the formation of vinyl pyridines, which are valuable building blocks in organic synthesis. yorku.cawixsite.com Traditional methods to create the vinylpyridine framework often involve addition-elimination sequences like Wittig olefination or Grignard addition followed by dehydration, which use highly basic intermediates and thus have limited functional group compatibility. yorku.ca In contrast, the palladium-catalyzed dehydrogenation using a "soft enolization" approach avoids these harsh conditions. researchgate.net For example, a highly practical α,β-dehydrogenation of carboxylic acids and their derivatives (esters, nitriles) via enolates has been reported using allyl-palladium catalysis, showcasing the potential for such transformations while preserving other functional groups. researchgate.net

Multi-Component Reactions for Pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgtcichemicals.compreprints.org This approach is valued for its step-economy and for generating molecular complexity rapidly, making it ideal for creating libraries of compounds. tcichemicals.compreprints.org

For the synthesis of pyridine scaffolds, the Hantzsch Dihydropyridine Synthesis is a classic and well-known three-component MCR. organic-chemistry.orgtcichemicals.com Reported in 1881, this reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an ammonia source to form a 1,4-dihydropyridine. tcichemicals.com This dihydropyridine can then be oxidized to the corresponding pyridine.

| Reaction Name | Components | Product Type |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Polysubstituted Thiophene |

This table provides examples of well-known multi-component reactions, including the Hantzsch synthesis for pyridine-related structures. organic-chemistry.orgtcichemicals.com

While not a direct synthesis of this compound, the Hantzsch synthesis provides a foundational method for assembling the pyridine ring, which can be further modified. The use of nanocatalysts in MCRs for synthesizing polysubstituted pyridines has also gained attention, highlighting modern advancements in this area. rsc.org

Synthesis of Related Pyridine-Containing Compounds

Synthesis of 4-N-Amylpyridinium Compounds

This compound, also known as 4-n-amylpyridine, can be used to synthesize 4-n-amylpyridinium compounds. These are quaternary ammonium (B1175870) salts formed by the alkylation of the pyridine nitrogen. One documented method involves the reaction of 4-n-amylpyridine with acetic acid and a 30% hydrogen peroxide solution. patsnap.com The mixture is heated, and after the reaction, the solvent is removed. The resulting concentrate is then worked up with chloroform (B151607) and washed with aqueous sodium hydroxide (B78521) and sodium chloride solutions to yield the target compound. patsnap.com

In a different context, 4-amylpyridine (AmPy) has been used as an ancillary ligand in the synthesis of platinum(II) and palladium(II) complexes. mdpi.comconicet.gov.arresearchgate.net For example, a platinum(II) complex was synthesized by reacting a tridentate ligand with PtCl₂(dmso)₂ and 4-amylpyridine in a mixture of 2-methoxyethanol (B45455) and water. google.com This demonstrates the role of this compound as a building block in coordination chemistry.

Synthesis of Substituted Pentylpyridines (e.g., 2-(4-methoxyphenyl)-5-pentylpyridine)

The synthesis of substituted pyridines often relies on cross-coupling reactions. While a direct synthesis for 2-(4-methoxyphenyl)-5-pentylpyridine (B4744720) is not detailed in the provided context, its structure suggests a synthetic route involving the coupling of two key fragments. The structure consists of a pyridine ring substituted at the 2-position with a 4-methoxyphenyl (B3050149) group and at the 5-position with a pentyl group. ontosight.ai

A general and powerful method for forming such aryl-aryl bonds is the Suzuki coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.

A plausible synthetic route for a related compound, 2-(4-methoxyphenyl)pyridine, involves the Suzuki coupling of 2-bromopyridine (B144113) with 4-methoxyphenyl boronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like K₂CO₃. rsc.org To synthesize the target molecule, 2-(4-methoxyphenyl)-5-pentylpyridine, one could envision a similar strategy starting with a pyridine ring already containing the pentyl group, for instance, 2-bromo-5-pentylpyridine, and coupling it with 4-methoxyphenyl boronic acid.

Alternatively, multi-step syntheses can yield complex substituted pyridines. For example, the reaction of 3-pentylpentane-2,4-dione (B1266524) with cyanothioacetamide produces 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net This intermediate can then be alkylated to form various substituted thieno[2,3-b]pyridines, demonstrating how a pentyl-substituted pyridine core can be built and further functionalized. researchgate.netscispace.com

Chemical Reactivity and Mechanistic Studies of 4 Pentylpyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring is a key center of reactivity. It possesses a basic lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.orguoanbar.edu.iq This makes the nitrogen atom available to act as a Lewis base or a nucleophile, readily reacting with Lewis acids and electrophiles. wikipedia.org

The reaction with acids leads to the formation of pyridinium (B92312) salts. wikipedia.org For instance, 4-pentylpyridine can be protonated with acids like tetrafluoroboric acid (HBF₄) to form the corresponding pyridinium salt. illinois.edu This protonation or alkylation at the nitrogen atom activates the pyridine ring, particularly increasing the acidity of the C-H bonds on the adjacent carbon of the side chain. wikipedia.orgnih.gov

Computational studies have further elucidated the role of the nitrogen atom. Density Functional Theory (DFT) calculations on the interaction of this compound with an oxidized coal surface model (coal-COOH) showed that the pyridine nitrogen acts as a hydrogen bond acceptor, forming a hydrogen bond with the carboxylic acid group. acs.org This interaction is energetically favorable on acidic surfaces. acs.orgresearchgate.net The ability of the nitrogen to form these bonds is a critical aspect of its nucleophilic character. acs.org

Another key reaction at the nitrogen center is oxidation to form pyridine N-oxides, typically using peracids. wikipedia.org This transformation alters the electronic properties of the ring, suppressing further reactions at the nitrogen and promoting electrophilic substitution at the 2- and 4-positions of the ring. wikipedia.org

Reactivity of the Pentyl Side Chain

The pentyl side chain is generally less reactive than the pyridine ring, but the C-H bonds at the picolyl position (the carbon atom of the pentyl group directly attached to the pyridine ring) exhibit enhanced reactivity. The electron-withdrawing nature of the pyridine ring makes these C-H bonds susceptible to deprotonation, especially after the pyridine nitrogen has been activated. nih.govnih.gov

A common strategy to functionalize the side chain involves the initial N-activation of the 4-alkylpyridine. nih.govacs.org For example, reaction with an aryl sulfonyl chloride leads to an N-sulfonyl pyridinium salt. acs.org The increased acidity of the picolyl protons in this salt allows for deprotonation by a mild base, such as triethylamine (B128534) (Et₃N), to form a highly reactive alkylidene dihydropyridine (B1217469) intermediate. nih.govacs.org This intermediate is key to enabling formal C-H functionalization of the pentyl group. nih.gov

A similar activation is achieved through N-allylation to form an N-allyl pyridinium salt. nih.gov Treatment with a base like potassium tert-butoxide (KOtBu) also generates a nucleophilic alkylidene dihydropyridine intermediate, which can then undergo further reactions. nih.gov These methods demonstrate that the pentyl side chain is not inert but can be a site of strategic C-C or C-heteroatom bond formation through careful mechanistic design. nih.govrsc.org

The fragmentation pattern of alkylpyridines in mass spectrometry also provides insight into the side chain's reactivity. Studies on related compounds have shown that a characteristic fragmentation pathway for alkylpyridines is the loss of an alkene from the side chain, such as the loss of butene from a pentyl side chain. cdnsciencepub.com

Reaction Mechanisms Involving this compound as a Nucleophile or Ligand

This compound's electronic structure allows it to function effectively as both a nucleophile in organic reactions and as a ligand in organometallic complexes. ontosight.aiquora.com

Recent research has highlighted the ability of 4-alkylpyridines to act as soft nucleophiles in transition metal-catalyzed reactions. A notable example is the palladium-catalyzed C(sp³)–H allylation of 4-n-pentylpyridine. rsc.org This reaction demonstrates that even substrates with high pKa values can be functionalized under mild conditions. rsc.org

The proposed mechanism avoids the use of strong, stoichiometric bases that would limit functional group tolerance. rsc.orgyorku.ca It proceeds through the following key steps:

Intermediate Formation : The 4-alkylpyridine reacts via a 'soft-enolization' approach to form an alkylidene dihydropyridine. rsc.org

Nucleophile Generation : This intermediate acts as a precursor to a catalytically generated pyridylic anion. rsc.org

Catalytic Turnover : The pyridylic anion behaves as a soft nucleophile, participating in an outer-sphere reductive elimination step with a (π-allyl)Pd(II) electrophile to form the allylated product and regenerate the palladium catalyst. rsc.org

This mechanistic pathway establishes that highly basic pyridylic anions can function as effective soft nucleophiles in transition metal catalysis. rsc.org

Table 1: Palladium-Catalyzed Allylation of 4-n-Pentylpyridine

| Substrate | Product | Catalyst System | Yield | Source |

| 4-n-Pentylpyridine | 4-(1-Allylpentyl)pyridine | Pd(OAc)₂, Allyl Methyl Carbonate, Ligand | 78% | rsc.org |

The lone pair of electrons on the nitrogen atom enables this compound to act as a monodentate ligand, coordinating to metal centers to form stable complexes. ontosight.aiquora.com It is particularly utilized in the construction of coordination polymers and spin-crossover (SCO) materials. researchgate.netub.edu

An exemplary system is the two-dimensional (2D) Hofmann-type framework, Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂. researchgate.nettoho-u.ac.jp In this structure, the 4-(3-pentyl)pyridine (B1582377) molecules act as axial ligands, coordinating to the iron(II) centers through their nitrogen atoms. The Fe(II) ions are bridged by [Au(CN)₂]⁻ units to form 2D grid-like sheets. researchgate.net

These materials are notable for their spin-crossover properties, where the spin state of the Fe(II) ion can switch between low-spin and high-spin states in response to external stimuli like temperature or guest molecule inclusion. researchgate.netub.edu The insertion of guest molecules into the framework can apply "chemical pressure," which modifies the ligand field strength around the Fe(II) centers and systematically tunes the SCO behavior. researchgate.net

Table 2: Effect of Guest Molecules on Spin Crossover in Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂·guest

| Guest Molecule | Crossover Temperature (T₁/₂) | Effect | Source |

| None | No SCO observed | - | researchgate.net |

| 1,2-Dichlorobenzene | ~160 K | Promotes SCO | researchgate.net |

| 1,3-Dichlorobenzene | ~180 K | Promotes SCO | researchgate.net |

| 1,4-Dichlorobenzene | ~190 K | Highest crossover temperature observed | researchgate.net |

Spectroscopic Characterization and Analysis of 4 Pentylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 4-Pentylpyridine, both ¹H and ¹³C NMR provide key insights into its molecular framework.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the pyridine (B92270) ring typically appear as broad signals. Specifically, the protons at the C2 and C6 positions (ortho to the nitrogen) show a signal around 8.54 ppm, while the protons at the C3 and C5 positions (meta to the nitrogen) are observed around 7.13 ppm. semanticscholar.org The protons of the pentyl group exhibit distinct signals corresponding to their chemical environments. The methylene (B1212753) protons adjacent to the pyridine ring (C1') appear as a triplet at approximately 2.60 ppm due to coupling with the neighboring methylene group. semanticscholar.org The subsequent methylene groups (C2', C3', and C4') show multiplets in the range of 1.28 to 1.67 ppm. semanticscholar.org The terminal methyl protons (C5') of the pentyl chain appear as a triplet at around 0.91 ppm. semanticscholar.org

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound in CDCl₃, the carbon atoms of the pyridine ring show signals at approximately 151.7 ppm (C4), 149.5 ppm (C2, C6), and 124.1 ppm (C3, C5). semanticscholar.org The carbons of the pentyl side chain are observed at chemical shifts of about 35.2 ppm (C1'), 31.3 ppm (C2'), 30.0 ppm (C3'), 22.4 ppm (C4'), and 13.9 ppm (C5'). semanticscholar.org

¹H NMR Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2, H-6 | 8.54 | br | - |

| H-3, H-5 | 7.13 | br | - |

| H-1' | 2.60 | t | 7.8 |

| H-2' | 1.61-1.67 | m | - |

| H-3', H-4' | 1.28-1.37 | m | - |

| H-5' | 0.91 | t | 6.8 |

Data sourced from a 500 MHz spectrometer in CDCl₃ semanticscholar.org

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-2, C-6 | 149.5 |

| C-3, C-5 | 124.1 |

| C-4 | 151.7 |

| C-1' | 35.2 |

| C-2' | 31.3 |

| C-3' | 30.0 |

| C-4' | 22.4 |

| C-5' | 13.9 |

Data sourced from a 125 MHz spectrometer in CDCl₃ semanticscholar.org

Mass Spectrometry (GC-MS, ESI-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 149, corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural information. A prominent peak is often seen at m/z 93, which results from the cleavage of the bond between the first and second carbon of the pentyl chain (a benzylic-like cleavage), leading to the formation of a stable pyridylmethyl cation. nih.gov Other significant fragments can be observed at m/z 106, 120, and 134, corresponding to the loss of alkyl fragments from the pentyl chain.

Electrospray ionization mass spectrometry (ESI-MS), a softer ionization technique, is particularly useful for studying derivatives or complexes of this compound. scielo.br In positive ion mode, ESI-MS of this compound would show a prominent ion at m/z 150, corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (ESI-MS/MS) can be used to further investigate the fragmentation of this protonated molecule, which can be valuable for the structural elucidation of its derivatives. scielo.bracs.org For instance, the fragmentation of related pyridine derivatives often involves cleavages initiated at the nitrogen atom or the side chain. nih.gov

Key GC-MS Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 149 | 26.30 | [M]⁺ |

| 93 | 99.99 | [M - C₄H₉]⁺ |

| 39 | 23.80 | [C₃H₃]⁺ |

| 27 | 23.60 | [C₂H₃]⁺ |

Data sourced from PubChem, GC-MS (EI-B) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded as a neat thin film, displays characteristic absorption bands. rsc.org The aromatic C-H stretching vibrations of the pyridine ring are observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the pentyl group appear as strong bands in the 2850-2960 cm⁻¹ range.

The C=C and C=N stretching vibrations of the pyridine ring give rise to several bands in the 1400-1600 cm⁻¹ region. A characteristic band for the C=N stretch is typically found around 1595 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the substituted pyridine ring also provide valuable structural information.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch |

| ~1595 | C=N Stretch (Pyridine Ring) |

| 1400-1600 | C=C Stretch (Pyridine Ring) |

General ranges based on typical spectra of alkylpyridines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other pyridine derivatives, is characterized by absorption bands arising from π → π* and n → π* transitions of the aromatic ring. unistra.frresearchgate.net The π → π* transitions are typically more intense and occur at shorter wavelengths, while the weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atom, appear at longer wavelengths.

The introduction of an alkyl group like pentyl at the 4-position can cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine, due to the electron-donating effect of the alkyl group. The solvent used can also influence the position and intensity of the absorption bands.

UV-Vis Absorption Maxima for Pyridine Derivatives

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 270 |

| n → π* | > 270 |

General ranges for pyridine and its alkyl derivatives. libretexts.org

Advanced Spectroscopic Techniques for Molecular Orbital Analysis

Advanced computational and spectroscopic methods are utilized to understand the electronic structure and molecular orbitals of pyridine derivatives. Density Functional Theory (DFT) calculations, often combined with experimental data, provide detailed insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). core.ac.ukjournalijar.com The energy gap between the HOMO and LUMO is a key parameter that influences the chemical reactivity and electronic properties of the molecule. core.ac.uk

For pyridine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The distribution of these frontier molecular orbitals can be visualized to predict sites of electrophilic and nucleophilic attack. core.ac.ukrsc.org Techniques like molecular electrostatic potential (MEP) mapping, derived from computational methods, further illustrate the charge distribution and reactive sites within the molecule. researchgate.net These advanced analyses are crucial for understanding the behavior of this compound in various chemical reactions and for designing new derivatives with specific electronic properties. core.ac.uk

Applications of 4 Pentylpyridine in Advanced Materials Science

Liquid Crystalline Materials

The incorporation of the 4-pentylpyridine moiety into molecular structures is a key strategy in the design of liquid crystalline materials, particularly those exhibiting a nematic phase. These materials are foundational to technologies like liquid-crystal displays (LCDs).

Low-temperature reflection IR spectroscopy has been employed to study the molecular aggregation of 5Py, 5CB, and 5CH in various states, including thin films and inert matrices. researchgate.net These studies reveal that a red shift in the C≡N stretching vibration band is indicative of the formation of molecular aggregates or dimers. researchgate.net The stability of these dimers is influenced by factors such as the molecular structure and the surrounding solvent or matrix. researchgate.net Understanding and controlling this dimerization is crucial for optimizing the performance of liquid crystal devices.

| Liquid Crystalline Compound | Abbreviation | Core Structure | Key Feature Studied |

| 2-p-cyanophenyl-5-pentylpyridine | 5Py | Cyanophenylpyridine | Molecular Association, Dimerization researchgate.netresearchgate.net |

| 4-n-pentyl-4'-cyanobiphenyl | 5CB | Cyanobiphenyl | Molecular Association, Dimerization researchgate.netresearchgate.net |

| 1-p-cyanophenyl-4-pentyl-cyclohexane | 5CH | Cyanophenyl-cyclohexane | Molecular Association, Dimerization researchgate.netresearchgate.net |

Role of this compound Derivatives in Nematic Liquid Crystals

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. This compound and its derivatives are valuable components in the design of these complex assemblies due to their specific binding and recognition capabilities.

This compound can be categorized as a building block for liquid crystals and supramolecular materials. ambeed.com In the context of supramolecular chemistry, host-guest systems are a primary area of focus. d-nb.info These systems involve a larger 'host' molecule that forms a cavity and can encapsulate a smaller 'guest' molecule. The pyridine (B92270) unit is a common guest in such systems. For instance, host compounds like (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane (TADDOL6) have demonstrated the ability to form inclusion compounds with pyridine and its methylated derivatives (picolines). rsc.org This demonstrates the principle of using larger host structures to selectively bind pyridine-based molecules, a concept applicable to derivatives like this compound for applications in separation or sensing. rsc.org The design of such host-guest systems relies on complementary shapes, sizes, and intermolecular interactions between the host and the guest. d-nb.info

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, which directs their self-assembly into larger, well-defined structures. dtic.mil The functional groups on a molecule dictate its recognition properties. The this compound scaffold can be modified to create ligands for recognition-directed assemblies. An example is the synthesis of 2,6-Dihydroxy-4-pentylpyridine, which serves as a precursor for more complex terpyridine-like ligands. cmu.edu These ligands are designed with specific hydrogen-bonding sites that can direct the assembly of metal complexes into ordered supramolecular structures. cmu.edu The amino groups on these derived ligands can form complementary hydrogen bonds, leading to the formation of grid-like or polymeric chains. cmu.edu This precise control over assembly is fundamental to creating functional materials with tailored electronic or chemical properties. researchgate.netrsc.org

| Supramolecular System | Component(s) | Governing Principle | Resulting Structure |

| Host-Guest Complex | TADDOL6 (Host), Pyridine/Picoline (Guest) | Inclusion within a host cavity rsc.org | 1:1 Inclusion Compound rsc.org |

| Metal-Ligand Assembly | Co(II) or Zn(II) ions, Terpyridine-like ligands derived from this compound | Recognition-directed hydrogen bonding cmu.edu | Polymeric chains, Grids cmu.edu |

Supramolecular Host Materials

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. chalmers.semdpi.com The pyridine nitrogen atom in this compound makes it an effective monodentate ligand for coordinating to metal centers, enabling its use in the construction of these advanced materials. mdpi.comsoton.ac.uk

Furthermore, molecular simulations have shown that this compound can form hydrogen bonds with functional groups like carboxylic acids (–COOH) on surfaces. doi.org This interaction allows the polar pyridine head to anchor to the surface while the nonpolar pentyl chain is exposed, which can be used to modify the surface properties of a material, for instance, by improving its hydrophobicity. doi.org This principle is relevant in designing functional coatings and in applications like mineral flotation. doi.org

Design and Synthesis of Hofmann-Type Spin Crossover Complexes

Hofmann-type coordination polymers are a class of materials known for their well-defined two-dimensional (2D) sheet structures, which can be systematically designed through a self-assembly process. mdpi.com In this framework, this compound is utilized as a monodentate axial ligand. The fundamental structure consists of octahedral metal centers, typically Iron(II) (Fe(II)), which are coordinated at their equatorial positions by the nitrogen atoms of linear cyanometalate units, such as dicyanoaurate(I) ([Au(CN)₂]⁻) or dicyanoargentate(I) ([Ag(CN)₂]⁻). mdpi.comoup.comnih.gov

The synthesis of these complexes, for instance Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂, involves the reaction of an iron(II) salt, this compound, and a salt of the cyanometalate in a suitable solvent. kek.jp The resulting 2D sheets are composed of {Fe[M(CN)₂]₂} (where M = Ag, Au) grids, with two this compound molecules coordinated to the axial sites of each Fe(II) ion, extending above and below the plane of the sheet. mdpi.comnih.gov The assembly is a strongly determinate self-assembly process that leads to a predictable layered structure. mdpi.com The bulky nature of the pentyl group on the pyridine ligand plays a crucial role in defining the spacing and interactions between these layers. mdpi.com

Guest Molecule Insertion and its Impact on Spin Crossover Behavior

The layered structure of Hofmann-type complexes featuring this compound allows for the intercalation of guest molecules between the 2D polymer sheets. This insertion has a profound impact on the material's spin crossover (SCO) properties. oup.comoup.com SCO is a phenomenon where the spin state of the central Fe(II) ion can be switched between a high-spin (HS) state and a low-spin (LS) state by external stimuli like temperature or pressure. kek.jp

The insertion of guest molecules enhances the "chemical pressure" within the framework, which modulates the SCO behavior. oup.comoup.comresearchgate.net Research has shown that the spin transition temperature (Tc) can be tuned by changing the size and identity of the guest molecule. In the complex Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂·guest, various dichlorobenzene isomers were used as guests. oup.comoup.com It was found that the SCO temperature is directly related to the guest-induced pressure; for instance, introducing p-dichlorobenzene, which resulted in the shortest interlayer distance, led to the highest crossover temperature among the isomers. oup.comoup.com This demonstrates that the host-guest electrostatic interaction is enhanced by the chemical pressure from the inserted molecules. oup.com

Temperature-dependent X-ray absorption fine structure (XAFS) studies on complexes with guests like o-xylene (B151617) have further clarified these electronic and structural property changes across the SCO transition. kek.jp

| Guest Molecule | Host Complex | Observed Effect on Spin Crossover (SCO) | Reference |

| o-dichlorobenzene | Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ | Tunes SCO temperature based on induced chemical pressure. | oup.com |

| m-dichlorobenzene | Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ | Tunes SCO temperature based on induced chemical pressure. | oup.com |

| p-dichlorobenzene | Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ | Achieves the highest crossover temperature due to the shortest interlayer distance. | oup.comoup.com |

| o-xylene | Fe[4-(3-pentyl)pyridine]₂[Au(CN)₂]₂ | Modulates electronic and structural properties across the SCO transition. | kek.jp |

Crystallographic Studies of Coordination Polymers

Single-crystal X-ray diffraction studies are essential for understanding the structure-property relationships in these materials. mdpi.com Crystallographic analysis of Hofmann-type polymers like Fe(L)₂[Ag(CN)₂]₂ (where L is a pyridine derivative) reveals that the Fe(II) ion possesses a pseudo-octahedral coordination environment. mdpi.comacs.org The equatorial positions are occupied by four nitrogen atoms from the cyanide bridges, while the axial positions are taken by the nitrogen atoms of the this compound ligands. mdpi.com

Luminescent Coordination Polymers

While many studies on this compound complexes focus on magnetic properties, its derivatives are also used to construct luminescent coordination polymers. nih.govuni-giessen.de The pyridine moiety can be integrated into larger, chromophoric ligand systems. For instance, a pyrene (B120774) derivative substituted at four positions with this compound (P3) was synthesized and characterized. nih.gov This compound exhibited a high photoluminescence quantum yield (Φ) of approximately 75% in solution. nih.gov

Such luminescent ligands can be incorporated as building blocks in coordination polymers. rsc.org The resulting materials can have applications in sensors or light-emitting devices. The luminescence often arises from ligand-centered π-π* transitions, but can also involve metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states, depending on the choice of metal and ligand. cnr.itmdpi.com The specific use of this compound allows for tuning the solubility and packing of the resulting luminescent polymers.

Organic Electronics and Light-Emitting Devices

The emissive properties of molecules containing the this compound unit have been harnessed in the field of organic electronics, specifically in organic light-emitting diodes (OLEDs). nih.govjmaterenvironsci.com The pyrene derivative featuring four this compound substituents (P3) was tested as an emissive material in OLEDs. nih.gov

These devices were fabricated using a guest-host configuration, where the luminescent this compound derivative was doped into a polymer matrix. nih.gov Two different matrices were used: poly(N-vinylcarbazole) (PVK) and a binary matrix of PVK mixed with 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole (PBD). nih.gov The resulting OLEDs demonstrated electroluminescence, with the emission color being dependent on both the specific chemical structure and the device architecture. The devices were capable of producing red, green, or blue light, highlighting the potential for tuning the optoelectronic properties of materials by incorporating the this compound moiety. nih.gov

Polymer Additives and Reagents

This compound is classified as a polymerization reagent. ambeed.com Its bifunctional nature, with a reactive pyridine group and a solubilizing alkyl chain, makes it a useful monomer or functional additive in polymer synthesis. In the context of organic electronics, pyrene derivatives of this compound were incorporated into host polymers like PVK to create the emissive layer of an OLED. nih.gov This demonstrates its role as a reagent for creating functional polymer blends or copolymers where specific electronic or optical properties are required. The pentyl group enhances compatibility and processability with the polymer matrix.

Applications of 4 Pentylpyridine in Pharmaceutical and Agrochemical Sciences

Precursor in Bioactive Compound Synthesis

4-Pentylpyridine serves as a crucial starting material, or precursor, in the synthesis of more complex, biologically active molecules. lookchem.comontosight.ai Its chemical structure, comprising a pyridine (B92270) head and a five-carbon alkyl tail, makes it a versatile building block for creating targeted compounds. lookchem.com It is frequently used as a reactant in multi-step synthetic pathways to construct molecules with desired therapeutic or biological activities. lookchem.comchemicalbook.com For example, this compound is a key intermediate in the production of various pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com The reactivity of the pyridine ring, combined with the lipophilic nature of the pentyl group, allows it to be incorporated into larger molecular frameworks designed to interact with specific biological targets.

Scaffold for Drug Development

The pyridine heterocycle is one of the most prevalent pharmacophores in drug development, found in numerous FDA-approved medications. nih.govresearchgate.net The term "scaffold" refers to the core chemical structure of a molecule upon which various functional groups are built to create a family of related compounds. This compound provides a simple yet effective scaffold for medicinal chemists. The pyridine portion can engage in critical interactions with biological targets, while the pentyl chain can be modified or serve to anchor the molecule in lipophilic pockets of proteins or receptors. nih.gov

Fibrinogen Receptor Antagonists

This compound is implicated in the synthesis of fibrinogen receptor antagonists, a class of drugs that inhibit platelet aggregation and are important in treating cardiovascular diseases. lookchem.comnih.gov The final step in platelet aggregation involves the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor on platelet surfaces. nih.gov Antagonists prevent this interaction. In certain synthetic routes for preparing these antagonists, this compound can be formed as a byproduct if reaction conditions are not carefully controlled, highlighting its structural relationship to the final therapeutic agent. google.comgoogle.com Specifically, during the preparation of a key intermediate, 4-(4-pyridinyl)butyl chloride, incomplete lithiation of 4-picoline can lead to a reaction cascade that produces this compound. google.comgoogle.com This demonstrates that the this compound structure is a component of the molecular architecture required for these antagonists.

Antifungal Bis(pentylpyridinium) Compounds

A significant application of this compound is its use as a reactant in the synthesis of a series of bis(pentylpyridinium) compounds, which have demonstrated notable antifungal properties. lookchem.comlookchem.comchemicalbook.com These molecules are typically symmetrical, featuring two 4-pentylpyridinium heads connected by a linker or spacer chain. nih.gov

Research into these compounds has revealed important structure-activity relationships. A study systematically varied the spacer between the two pentylpyridinium groups and tested the compounds' efficacy against pathogenic fungi like Cryptococcus neoformans and Candida albicans. The findings indicated that the nature of the spacer significantly impacts both antifungal potency and toxicity to mammalian cells. nih.gov

Key research findings include:

Effect of Spacer Length: Increasing the length of a simple alkyl spacer from 12 to 16 methylene (B1212753) units led to enhanced antifungal activity. However, this also increased the compound's hemolytic activity and cytotoxicity. nih.gov

Effect of Spacer Rigidity: Introducing an ortho-substituted benzene (B151609) ring into the spacer maintained high antifungal potency while advantageously decreasing cytotoxicity and hemolytic activity. nih.gov

Effect of Spacer Polarity: When the alkyl and aromatic spacers were replaced with more hydrophilic ethylene (B1197577) glycol units, the resulting compounds lost their antifungal activity. nih.gov

These findings suggest that the antifungal action is not solely dependent on inhibiting a specific fungal enzyme like PLB1, but may involve disruption of fungal mitochondrial function. nih.gov

Interactive Table: Structure-Activity Relationship of Bis(pentylpyridinium) Compounds

| Spacer Type | Antifungal Activity | Cytotoxicity / Hemolytic Activity |

|---|---|---|

| Long Alkyl Chain (12-16 carbons) | Increased | Increased |

| Alkyl Chain with Benzene Ring | Maintained | Decreased |

Development of Fluorescent Probes and Diagnostic Agents

Fluorescent probes are indispensable tools in diagnostics and biomedical research, allowing for the visualization of biological processes and the detection of specific analytes, including pathogens or disease biomarkers. nih.govrsc.org The design of these probes often involves a fluorophore (the light-emitting part) linked to a recognition site that selectively interacts with the target. thno.org

Agrochemical Applications

The pyridine scaffold is not only vital in pharmaceuticals but also in the agrochemical industry. ontosight.aiontosight.ai Pyridine derivatives are found in various pesticides, herbicides, and insecticides. cymitquimica.comresearchgate.net this compound is noted as a potential intermediate in the synthesis of agrochemical products. ontosight.aicymitquimica.com While specific, large-scale agrochemical products using this compound as a direct precursor are not detailed, its role as a building block is established. For instance, related thienopyridine structures, which can be synthesized from pyridine precursors, have been investigated for use as insecticides and plant growth regulators. researchgate.net The versatility of the pyridine ring allows for the creation of a diverse range of molecules, some of which are optimized for agricultural use. ontosight.ai

Theoretical and Computational Studies of 4 Pentylpyridine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. nih.govmdpi.com

MD simulations are particularly useful for understanding the behavior of molecules in complex environments, such as in solution or at interfaces. nih.gov For example, MD simulations have been used to study the interaction of pyridine (B92270) derivatives with biological membranes and protein targets, which is crucial in drug discovery. nih.govmdpi.com These simulations can reveal how a ligand binds to a receptor and the conformational changes that occur upon binding. mdpi.com While direct MD simulation studies on 4-pentylpyridine were not found in the search results, the methodology is widely applied to similar molecules to understand their dynamic properties and interactions. nih.govmdpi.com

Prediction of Molecular Properties and Reactivity

Computational methods are extensively used to predict a wide range of molecular properties and reactivity patterns. arxiv.orgarxiv.org For this compound, various properties can be computed, providing valuable information for its potential applications.

Table 2: Computationally Predicted Properties of this compound

| Property | Predicted Value/Information | Source |

|---|---|---|

| Molecular Formula | C10H15N | PubChem nih.gov |

| Molecular Weight | 149.23 g/mol | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Topological Polar Surface Area | 12.9 Ų | PubChem nih.gov |

| Kovats Retention Index (Standard non-polar) | 1265, 1233 | NIST Mass Spectrometry Data Center nih.gov |

This table contains data retrieved from the PubChem database for this compound.

Computational models can also predict the reactivity of molecules by identifying the most likely sites for chemical reactions. researchgate.net For pyridine derivatives, the nitrogen atom is a key site for interactions due to its basicity and ability to act as a hydrogen bond acceptor. acs.org The reactivity of the alkyl side chain can also be explored, for instance, in C-H activation reactions. rsc.org

Computational Modeling of Interactions with Other Chemical Species

Computational modeling is a powerful tool for studying the non-covalent interactions between this compound and other chemical species. These interactions are crucial in various contexts, from materials science to biological systems.

DFT calculations have been instrumental in modeling the interaction of this compound with surfaces, such as oxidized coal. acs.orgdoi.org These studies reveal that this compound can form hydrogen bonds with functional groups on the surface, influencing its adsorption and orientation. acs.org The interplay between hydrogen bonding and dispersion interactions determines the most stable adsorption conformation. acs.org

In the context of medicinal chemistry, computational models can predict how pyridine-based molecules interact with biological targets like proteins. nih.gov Molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other, is often used for this purpose. journaleras.com This is followed by more detailed simulations, like MD, to understand the dynamics and stability of the complex. academie-sciences.fr

Theoretical Studies of Spectroscopic Data

Theoretical calculations are frequently used to simulate and interpret spectroscopic data, such as infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating vibrational frequencies and intensities, researchers can assign spectral bands to specific molecular motions. researchgate.net

For pyridine-containing molecules, theoretical modeling of IR spectra can help to understand conformational mobility and the presence of different conformers in a sample. researchgate.net A comparison between theoretical and experimental spectra can provide detailed structural information. researchgate.net Although a specific theoretical study on the spectroscopic data of this compound was not identified in the search results, the methods are well-established for related compounds. researchgate.netresearchgate.net For example, DFT and ab initio calculations are used to predict the Raman spectra of pyridine in different environments and its interaction with surfaces. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

| 4-methylpiridine-N-oxide |

| 4-benzylpyridines |

| 3-Phenyl-4-n-butyl pyridine |

| 3-methyl-4-benzyl pyridine |

| 3-cyano-4-butylpyridine |

| 2-(4-Chlorophenyl)-5-pentylpyridine |

| Flavonol |

| Methacrylic acid |

| 4-vinylpyridine |

| Octane |

| 1-methoxyheptane |

| 1-octanol |

| Octanal |

| Octanoic acid |

| Sodium octanoate |

| 4-(trifluoromethyl)pyridine-2-carboxylic acid |

| Cisplatin |

| 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

| 2-alkylsulfanyl-4,6-dimethyl-5-pentylpyridine-3-carbonitriles |

| 3-amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines |

| 2,2′-dithiobis(5-butyl-4,6-dimethylnicotinonitrile) |

| 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine |

| 2,5-dimethoxy-4-iodoamphetamine |

Future Research Directions and Emerging Applications

Enantioselective Synthesis of 4-Pentylpyridine Derivatives

The synthesis of specific, single-enantiomer (chiral) derivatives of this compound is a significant area of research, driven by the demand for enantiomerically pure compounds in fields like pharmaceuticals and materials science. Asymmetric synthesis, the process of creating a specific chiral form of a molecule, is challenging for pyridines due to their aromaticity and symmetry. nih.gov However, several strategies are being explored.

One promising approach is the use of chiral catalysts, such as transition metal complexes with chiral ligands, which can guide a reaction to produce a specific enantiomer. nih.gov Another method involves the temporary attachment of a "chiral auxiliary" to the starting material, which directs the stereochemical outcome of the reaction before being removed. nih.gov

A practical application of these principles is seen in chemoenzymatic synthesis, which uses enzymes as biocatalysts. For instance, lipases have demonstrated excellent stereoselectivity in the kinetic resolution of related pyridine (B92270) derivatives. lookchem.com In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two forms. lookchem.com This technique has been successfully used to produce chiral 4-(N,N-dimethylamino)pyridine derivatives, which are valuable as catalysts in other asymmetric syntheses. lookchem.com The synthesis of this compound itself can be a preliminary step, which is then followed by further reactions, such as hydrogenation and oxidation, to create chiral piperidine-based structures. ub.edu These methods open the door to creating a wide array of new chiral catalysts and synthons derived from the this compound scaffold. lookchem.comgoogleapis.com

Table 1: Approaches to Enantioselective Synthesis of Pyridine Derivatives

| Method | Description | Key Advantage | Relevant Compound Class |

| Chiral Catalysis | Utilizes transition metal complexes with chiral ligands to direct the stereochemistry of a reaction. nih.gov | Catalytic amounts of the chiral source are needed, making it efficient. nih.gov | Pyridine Derivatives nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control the reaction's stereochemical pathway. nih.gov | Can be highly effective for specific substrate classes. nih.gov | Pyridine Derivatives nih.gov |

| Chemoenzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively modifies one enantiomer in a racemic mixture, allowing for separation. lookchem.com | High stereoselectivity under mild reaction conditions. lookchem.com | 4-(N,N-dimethylamino)pyridine Derivatives lookchem.com |

Integration into Advanced Functional Materials

The integration of this compound and its derivatives into advanced functional materials is a growing field of research, capitalizing on the molecule's ability to influence material properties at a molecular level. These materials have applications ranging from electronics to energy conversion.

One notable application is in the development of chemoresponsive liquid crystals. nist.gov Liquid crystals are materials that can change their orientation in response to external stimuli, and incorporating pyridine derivatives can make them sensitive to specific chemicals. nist.gov Computational studies have explored using molecules like 4-(4-pentylphenyl)-pyridine as a component in liquid crystal-based sensors. nist.gov The pentyl chain contributes to the liquid crystalline properties, while the pyridine headgroup can interact with target analytes, such as metal ions, causing a detectable change in the liquid crystal's orientation. nist.gov

In the realm of renewable energy, this compound is used as an ancillary ligand in ruthenium-based catalysts for dye-sensitized photoelectrosynthesis cells (DSPECs). s-t-a.org These cells are designed for solar-driven water splitting. In one such system, a catalyst, [Ru(bda)(4-(C5H11)-py)2], is assembled with a chromophore on a nanoparticle electrode. The this compound ligands play a role in tuning the catalyst's electronic properties and facilitating the water oxidation process, which led to significant photocurrent densities. s-t-a.org

Furthermore, computational simulations have been used to study the adsorption of this compound on surfaces like oxidized coal. nih.gov These studies show that the pyridine group can act as a hydrogen bond acceptor, while the pentyl chain orients away from the surface. nih.gov This behavior is crucial for designing surface modifiers to alter the hydrophobicity of materials, which is relevant in processes like coal flotation. nih.govunistra.fr

Table 2: Applications of this compound in Functional Materials

| Application Area | Role of this compound/Derivative | Material System | Research Finding |

| Photoelectrosynthesis | Ancillary ligand in a water oxidation catalyst. s-t-a.org | Ruthenium complex on a SnO2/TiO2 electrode. s-t-a.org | Achieved photocurrent densities up to 2.2 mA/cm2 and an IPCE of 29% at 450 nm. s-t-a.org |

| Chemoresponsive Materials | Component of liquid crystals for chemical detection. nist.gov | Liquid crystal mixture with metal cations. nist.gov | Computational models predict homeotropic ordering based on binding free energies with analytes. nist.gov |

| Surface Modification | Adsorbate to alter surface properties. nih.gov | Oxidized coal surface model. nih.gov | DFT calculations show it acts as a hydrogen bond acceptor, presenting a hydrophobic conformation. nih.gov |

Novel Catalytic Systems Utilizing this compound

This compound is being utilized in the development of novel catalytic systems, either as a crucial ligand that modifies the behavior of a metal center or as a substrate in selective chemical transformations.

In the field of artificial photosynthesis, this compound serves as a key ligand in a ruthenium-based water oxidation catalyst, [Ru(bda)(4-(C5H11)-py)2]. s-t-a.org The two this compound ligands are essential for the catalyst's function within a self-assembled system on a photoanode, contributing to the efficient conversion of solar energy. s-t-a.org

Another significant advancement is the use of palladium catalysis for the selective C(sp³)–H allylation of 4-alkylpyridines, including 4-n-pentylpyridine. mdpi.com This reaction, which forms a new carbon-carbon bond at the carbon adjacent to the pyridine ring, was achieved with good yield (78% for the allylated product of this compound). mdpi.com This method is notable for its selectivity for the 4-position and its tolerance of a wide range of functional groups. mdpi.com

Furthermore, research into chemoenzymatic methods has produced chiral catalysts derived from pyridine structures. lookchem.com While not directly using this compound as the final catalyst, the synthetic pathways developed for these systems are applicable and demonstrate the potential for creating new chiral catalysts based on the this compound framework for use in asymmetric synthesis. lookchem.com Metal-free photocatalytic systems have also been developed for the regioselective C-4 alkylation of pyridines, representing another avenue for novel catalysis. nih.gov

Table 3: Catalytic Systems Involving this compound

| Catalytic System | Role of this compound | Catalyst/Reagent | Reaction Type |

| Water Oxidation | Ancillary Ligand | [Ru(bda)(4-(C5H11)-py)2] s-t-a.org | Photoelectrochemical water splitting s-t-a.org |

| C-H Functionalization | Substrate | Palladium catalyst mdpi.com | C(sp³)–H Allylation mdpi.com |

| Asymmetric Synthesis | Precursor/Scaffold | Lipase (for derivatives) lookchem.com | Kinetic resolution to form chiral catalysts lookchem.com |

Applications in Chemical Sensing and Biosensing

The unique properties of this compound and its isomers are being explored for their potential in chemical sensing and biosensing, particularly for the detection of volatile organic compounds (VOCs).

Research has identified isomers like 2-pentylpyridine (B1580524) as a VOC produced during processes such as deep-fat frying and as a natural odorant from insects. nih.govmdpi.com The ability to detect such specific VOCs is critical for food quality assessment and environmental monitoring. mdpi.com

One promising approach for creating sensors involves liquid crystals. mdpi.com The incorporation of pyridine-containing molecules into liquid crystal systems can induce orientational changes upon interaction with a target analyte, leading to a detectable optical signal. nih.govmdpi.com Commercial suppliers categorize this compound under liquid crystal and sensing materials, suggesting its utility in this area. ambeed.com Spin crossover complexes, such as those made with 4-(3-pentyl)pyridine (B1582377), can change their physical properties (like color and magnetic state) upon trapping guest molecules, making them potential candidates for molecular chemical sensors. ub.eduacs.org

In the realm of biosensing, aptamers—short single-stranded DNA or RNA molecules that can bind to specific targets—are being developed for the selective capture of flavor and fragrance compounds, with 2-pentylpyridine listed as a potential target. googleapis.com Such aptamer-based sensors could be integrated onto platforms like nanoparticle strips for visual detection. googleapis.com The fundamental interactions of 4-alkylpyridines with various systems are also under investigation, which is crucial for designing the recognition elements of future sensors. researchgate.net

Computational Design of New this compound-Based Materials

Computational chemistry is proving to be an indispensable tool for accelerating the design and discovery of new materials based on this compound. By using theoretical models and simulations, researchers can predict the properties and behavior of novel materials before they are synthesized in the lab.

A prime example is the computational design of chemoresponsive liquid crystals. nist.gov Molecular dynamics and quantum chemical calculations are used to model how molecules like 4-(4-pentylphenyl)-pyridine interact with different metal ions. nist.gov These simulations can calculate binding free energies, which help predict whether the liquid crystal will change its orientation—and thus provide a sensing signal—in the presence of a specific chemical. nist.gov This approach allows for the rational design of liquid crystal mixtures with enhanced selectivity for desired analytes.

Density Functional Theory (DFT) is another powerful computational method used to study the interactions of this compound at a quantum-mechanical level. nih.gov DFT studies have been employed to understand how this compound adsorbs onto oxidized coal surfaces. nih.gov The calculations reveal the preferred adsorption conformations and the energetic favorability of the process, providing insights for designing better surface modifiers. nih.gov Coarse-grained simulations, a different computational technique that simplifies molecular representations to study larger systems over longer timescales, have also been used to investigate the adsorption process of this compound at a coal/water interface, confirming its potential as a surface-active agent. unistra.fr

These computational approaches provide a framework for the guided design of new functional materials, from sensors to catalysts, by predicting how the molecular structure of this compound and its derivatives will translate into macroscopic properties and performance. rsc.org

Q & A

Q. What are the key structural features and spectroscopic identifiers of 4-Pentylpyridine?

this compound (C₁₀H₁₅N) contains a pyridine ring substituted with a pentyl group at the 4-position. Key identifiers include:

- NMR spectroscopy :

- ¹H NMR : δ 8.46 (d, J = 5.5 Hz, 2H; pyridine H-2/H-6), 7.09 (d, J = 5.7 Hz, 2H; pyridine H-3/H-5), 0.88 (t, J = 7.0 Hz, 3H; terminal CH₃).

- ¹³C NMR : δ 151.8 (pyridine C-4), 35.2 (CH₂ adjacent to pyridine) .

- HRMS : [M + H]⁺ observed at m/z 150.1276 (calculated 150.1277) .

- SMILES string :

CCCCCc1ccncc1, enabling computational modeling .

Q. What is the standard synthetic route for this compound, and how can yield be optimized?

The primary method involves Grignard reagent alkylation:

React n-pentylMgBr (1.5 equiv) with pyridine under anhydrous conditions.

Optimize temperature (50°C) and reaction time (24 h) to minimize byproducts.

Purify via silica gel chromatography (petroleum ether/EtOAc = 5:1), achieving ~79% yield .

Key variables :

- Excess Grignard reagent (1.2–1.5 equiv) improves conversion.

- Slow addition of reagents reduces di-alkylation .

Q. What safety precautions are essential when handling this compound?

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation exposure).

- Handling :

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Avoid skin contact; wash immediately with soap/water if exposed.

- Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can regioisomeric byproducts (e.g., 3-pentylpyridine) be minimized during synthesis?

Regioselectivity is influenced by:

- Reaction mechanism : Radical pathways favor C-4 alkylation, while ionic pathways may lead to C-3 byproducts. Use benzophenone as a triplet sensitizer to promote radical intermediates .

- Substrate design : Electron-withdrawing groups on pyridine enhance C-4 selectivity.

- Analytical monitoring : Track byproducts via GC-MS or HPLC (retention time comparison) .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling points)?

Contradictions often arise from impurities or measurement conditions. Follow these steps:

Reproduce experiments : Use identical equipment (e.g., rotary evaporator vs. distillation setup).

Validate purity : Compare NMR integrals and HRMS data with literature .

Statistical analysis : Apply ANOVA to replicate measurements (≥3 trials) to identify outliers .

Q. What advanced characterization techniques are critical for confirming this compound’s electronic structure?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and charge distribution. Compare with crystallographic data (if available) .

- UV-Vis spectroscopy : Monitor π→π* transitions (λ ~250–270 nm) to assess conjugation effects .

- X-ray crystallography : Resolve ambiguity in alkyl chain conformation (if single crystals are obtainable) .

Q. How can researchers design experiments to study this compound’s reactivity in catalytic systems?

- Substrate scope : Test cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides.

- Kinetic studies : Vary temperature (25–80°C) and monitor reaction progress via in situ IR.

- Mechanistic probes : Use deuterated analogs (e.g., C₅D₁₁-pyridine) to identify rate-determining steps .

Methodological Best Practices

- Reproducibility : Document reaction conditions (solvent purity, stirring rate, inert atmosphere) in line with Beilstein Journal guidelines .

- Data reporting : Include spectral raw data (NMR, HRMS) in Supporting Information, formatted as .cif or .dx files .

- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.